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Introduction

4-Bromotetrahydropyran, a heterocyclic alkyl halide, has emerged as a pivotal building block
in synthetic organic chemistry, with profound implications for drug discovery and materials
science. Its unique structural features, combining the stable tetrahydropyran (THP) ring with a
reactive bromine atom, render it a versatile synthon for the introduction of the THP moiety into
a wide array of molecular scaffolds. The tetrahydropyran ring is a privileged structure in
medicinal chemistry, frequently found in bioactive natural products and synthetic drugs, where it
can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell
permeability.[1] This technical guide provides an in-depth overview of the current and potential
research applications of 4-Bromotetrahydropyran, focusing on its utility in the synthesis of
key pharmaceutical intermediates and bioactive molecules. We present a compilation of
guantitative data, detailed experimental protocols, and visual representations of relevant
biological pathways and synthetic workflows to serve as a comprehensive resource for
researchers in the field.

Core Properties and Reactivity

4-Bromotetrahydropyran (CAS No: 25637-16-5) is a colorless to pale yellow liquid with a
molecular weight of 165.03 g/mol .[2][3] The presence of the bromine atom at the 4-position
makes it susceptible to a variety of nucleophilic substitution and cross-coupling reactions,
allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
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Property Value Reference
Molecular Formula C5H9BrO [2][3]
Molecular Weight 165.03 g/mol [2][3]
Appearance Colorless to yellow liquid [4]

Density 1.467 g/mL at 25 °C [4]
Refractive Index n20/D 1.497 [4]

Purity > 97% (GC) [4]

Key Applications in Synthetic Chemistry

The reactivity of 4-Bromotetrahydropyran has been harnessed in a multitude of synthetic
transformations, establishing it as a valuable tool for medicinal chemists and synthetic organic

chemists.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the
formation of C-C bonds. 4-Bromotetrahydropyran can be effectively coupled with a variety of
aryl and heteroaryl boronic acids or their esters to generate 4-aryl and 4-heteroaryl
tetrahydropyrans. These motifs are prevalent in a range of biologically active compounds.

A general workflow for this transformation is depicted below:
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Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of 4-
Bromotetrahydropyran with an aryl boronic acid.[5]

» Materials: 4-Bromotetrahydropyran, Aryl boronic acid (1.2 equivalents), Palladium catalyst
(e.g., Pd(OAC)z, 2 mol%), Phosphine ligand (e.g., PPhs, 4 mol%), Base (e.g., K2COs, 2.0 -
3.0 equivalents), Anhydrous solvent (e.g., Toluene, 1,4-Dioxane), Degassed water.

e Procedure:
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o To an oven-dried reaction vessel, add the aryl boronic acid, palladium catalyst, and
phosphine ligand.

o Add the base to the vessel.

o Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

o Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
o Add 4-Bromotetrahydropyran (1.0 equivalent) to the mixture.

o Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-
MS.

o Upon completion, cool the reaction to room temperature.
o Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.

Aryl Boronic Acid Product Yield (%) Reference

4-(4-(Pyren-1-

(4-(Pyren-1- N
yl)phenyl)tetrahydropy  Not specified [5]

yl)phenyl)boronic acid
ran

5-([1,1'-biphenyl]-4-
yI)-4,6- Good [6]

dichloropyrimidines

Various aryl/heteroaryl

boronic acids

Grighard Reactions

4-Bromotetrahydropyran can be converted to its corresponding Grignard reagent,
(tetrahydropyran-4-yl)magnesium bromide, by reaction with magnesium metal. This
organometallic intermediate is a potent nucleophile and can react with a variety of
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electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce
the tetrahydropyran moiety.

Step 1: Grignard Reagent Formation Step 2: Nucleophilic Addition Step 3: Workup

Anhydrous Ether Aldehyd
4-Bromotetrahydropyran Grignard Reagent Kelo?]ey ;(': Alkoxide Intermediate || Acidic Workup Alcohol

Click to download full resolution via product page

Grignard Reaction General Workflow

Experimental Protocol: Grignard Reaction with a Ketone

The following protocol describes the reaction of a Grignard reagent derived from an alkyl
bromide with a ketone, which is analogous to the reactivity of the Grignard reagent from 4-
Bromotetrahydropyran.[7]

o Materials: Magnesium turnings, 4-Bromotetrahydropyran, Anhydrous diethyl ether or THF,
Ketone (e.g., 4'-Bromo-2,2-dimethylbutyrophenone), lodine crystal (initiator).

e Procedure:

o Grignard Reagent Preparation: Place magnesium turnings in a flame-dried, three-necked
round-bottom flask under an inert atmosphere. Add a solution of 4-
Bromotetrahydropyran in anhydrous ether dropwise to initiate the reaction (an iodine
crystal can be added to start the reaction). Maintain a gentle reflux by controlling the
addition rate.

o Reaction with Ketone: In a separate flask, dissolve the ketone in anhydrous ether and cool
in an ice bath. Slowly add the prepared Grignard reagent solution to the stirred ketone
solution.

o After the addition is complete, allow the mixture to warm to room temperature and stir for
1-2 hours.
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o Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride. Extract the aqueous layer with ether. Combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate.

o Purify the crude product by column chromatography or recrystallization.

Grignard . .
Electrophile Product Yield (%) Reference
Reagent
1-(4-
) 4'-Bromo-2,2- bromophenyl)-2,
Methylmagnesiu )
) dimethylbutyroph  2,3- 85 [7]
m bromide
enone trimethylbutan-1-
ol

Nucleophilic Substitution Reactions

The bromine atom in 4-Bromotetrahydropyran is a good leaving group, making the
compound an excellent substrate for S_N2 reactions. It can be readily displaced by a variety of
nucleophiles, including amines, phenols, and thiols, to introduce the tetrahydropyran-4-yl

group.
Alkylation of Amines:

The alkylation of primary and secondary amines with 4-Bromotetrahydropyran provides a
direct route to N-substituted tetrahydropyrans. However, overalkylation can be a significant side
reaction.[8]

Experimental Protocol: General Procedure for N-Alkylation of an Amine

o Materials: 4-Bromotetrahydropyran, Primary or secondary amine, Base (e.g., K2COs,
EtsN), Solvent (e.g., CHsCN, DMF).

e Procedure:

o Dissolve the amine and base in the chosen solvent.
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[e]

Add 4-Bromotetrahydropyran to the solution.

o

Heat the reaction mixture and monitor its progress by TLC.

[¢]

Upon completion, cool the reaction, filter off any solids, and remove the solvent under
reduced pressure.

[¢]

Purify the crude product by column chromatography.

Amine Product Yield (%) Reference
N-Aryl-N- Secondary aryl-alkyl

.y o ] yayhaly 63 (from bromide) [9]
aminopyridinium salt amine

Applications in the Synthesis of Bioactive
Molecules

The tetrahydropyran moiety is a common feature in many biologically active compounds. 4-
Bromotetrahydropyran serves as a key starting material or intermediate in the synthesis of
several important classes of molecules.

Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the
brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.
[10] Agonists of MC4R are being actively investigated as potential therapeutics for obesity and
other metabolic disorders.[2][11][12] Several classes of potent and selective MC4R agonists
incorporate a tetrahydropyran ring, which can be introduced using 4-Bromotetrahydropyran.

MC4R Signaling Pathway:

Activation of MC4R by an agonist, such as a-melanocyte-stimulating hormone (a-MSH) or a
synthetic agonist, initiates a downstream signaling cascade. The receptor couples to the Gas
protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP
(cAMP).[13] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and
activates the transcription factor CREB (CAMP response element-binding protein).[13] Activated
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CREB translocates to the nucleus and promotes the transcription of genes involved in satiety
and energy expenditure, such as brain-derived neurotrophic factor (BDNF) and single-minded
1 (SIM1).[5][13]
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Simplified MC4R Signaling Pathway
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Gephyrotoxin Precursors

Gephyrotoxin is a neurotoxic alkaloid isolated from the skin of the poison dart frog Dendrobates
histrionicus.[14][15] It exhibits interesting neurological activity, including effects on the
acetylcholine receptor-ionic channel complex.[16] The total synthesis of this complex natural
product is a significant challenge in organic chemistry, and various synthetic strategies have
been developed. Several of these approaches involve the construction of a tricyclic
perhydrobenzoindolizine core, and the tetrahydropyran ring can be a key structural element in
synthetic intermediates. While direct use of 4-Bromotetrahydropyran in published total
syntheses is not explicitly detailed, its utility in constructing the necessary tetrahydropyran-
containing fragments is evident from retrosynthetic analysis.

Mechanism of Action of Gephyrotoxin:

Gephyrotoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR)
ion channel.[16] It is believed to bind to a site within the channel pore when the channel is in its
open state, thereby physically occluding the passage of ions and leading to a blockade of
neuromuscular transmission.[16] This action is distinct from competitive antagonists that bind to
the acetylcholine binding site.
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Mechanism of Action of Gephyrotoxin

Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are an important class of compounds with a wide range of

biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
properties.[4][17][18][19] The incorporation of a tetrahydropyran moiety into the anthranilic acid
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scaffold can lead to novel compounds with potentially enhanced or modulated biological
activities. 4-Bromotetrahydropyran can be used to alkylate the amino group or other
nucleophilic positions on anthranilic acid derivatives.

Conclusion

4-Bromotetrahydropyran is a highly valuable and versatile building block in modern organic
synthesis, particularly in the realm of medicinal chemistry. Its ability to readily participate in a
variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient
incorporation of the tetrahydropyran motif into complex molecules. The applications highlighted
in this guide, from the synthesis of MC4R agonists for the treatment of obesity to the
construction of precursors for complex natural products like gephyrotoxin, underscore the
significance of this reagent. As the demand for novel therapeutics with improved
pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of building
blocks like 4-Bromotetrahydropyran will undoubtedly play an increasingly important role in
the future of drug discovery and development. Researchers are encouraged to explore the full
potential of this reagent in their synthetic endeavors to create the next generation of innovative
medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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